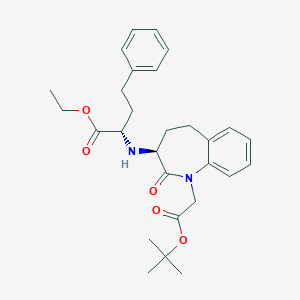

Benazepril tert-Butyl Ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLLWVSHZXSUNF-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501103905 | |

| Record name | 1,1-Dimethylethyl (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109010-61-9 | |

| Record name | 1,1-Dimethylethyl (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109010-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benazepril t-butyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMP9XG35ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benazepril tert-Butyl Ester (CAS 109010-61-9): Strategic Intermediate in ACE Inhibitor Synthesis

[1]

Executive Summary

This compound (CAS 109010-61-9) is a specialized synthetic intermediate designed to facilitate the regioselective synthesis of Benazepril Hydrochloride. Its structural significance lies in the orthogonal protection strategy it enables. By masking the N-1 acetic acid moiety as an acid-labile tert-butyl ester, chemists can differentiate it from the base-labile ethyl ester present on the phenylpropyl side chain. This differentiation is critical for the final deprotection step, ensuring the formation of the mono-carboxylic acid (Benazepril) without hydrolyzing the prodrug ester functionality required for oral bioavailability.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This compound is a diester featuring two distinct ester functionalities: a bulky, acid-sensitive tert-butyl ester and a sterically less hindered, base-sensitive ethyl ester.

Table 1: Physicochemical Properties

| Property | Data |

| Chemical Name | tert-Butyl (3S)-3-{[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetate |

| CAS Number | 109010-61-9 |

| Molecular Formula | C₂₈H₃₆N₂O₅ |

| Molecular Weight | 480.60 g/mol |

| Appearance | Colorless viscous oil or white waxy solid (depending on purity/polymorph) |

| Solubility | Highly soluble in dichloromethane (DCM), ethyl acetate, and methanol; insoluble in water.[1][2] |

| Chirality | (3S, 1'S) – Double chiral center; diastereomeric purity is critical. |

| Key Functional Groups | tert-Butyl ester (acid labile), Ethyl ester (base labile), Secondary amine, Lactam. |

Structural Analysis

The molecule consists of a benzazepine core. The nitrogen atom of the lactam ring (N-1) is substituted with a tert-butyl acetate group. The C-3 position of the ring is substituted with a secondary amine linked to a homophenylalanine ethyl ester moiety.

Synthetic Utility & Mechanism

The synthesis of Benazepril requires the precise formation of a mono-acid/mono-ester final product. If both carboxyl groups were protected as ethyl esters, selective hydrolysis of the N-1 ester would be thermodynamically difficult and kinetically competitive with the side-chain ester hydrolysis.

The Solution: Use CAS 109010-61-9.[1]

-

Orthogonal Protection: The tert-butyl group is stable to the basic conditions often used in alkylation or reductive amination steps.

-

Chemoselective Deprotection: The tert-butyl ester can be cleaved using anhydrous acid (e.g., TFA or HCl/EtOAc) via an E1 elimination mechanism (releasing isobutylene), leaving the ethyl ester completely intact.

Diagram 1: Orthogonal Synthesis Pathway

The following logic flow illustrates the strategic advantage of using the tert-butyl ester intermediate over a bis-ethyl ester approach.

Caption: Synthesis workflow showing the selective cleavage of the tert-butyl ester (CAS 109010-61-9) to yield Benazepril.[1][3]

Experimental Protocols

Synthesis of this compound

Note: This protocol assumes the starting material is the 3-amino-benzazepin-2-one derivative coupled with the phenylpropyl side chain, or a convergent synthesis where N-alkylation is the final assembly step.

Reagents:

-

3-[(1-ethoxycarbonyl-3-phenylpropyl)amino]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (Precursor)[2][4]

-

tert-Butyl bromoacetate (1.1 equiv)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Acetonitrile (ACN)

Procedure:

-

Dissolution: Dissolve the benzazepine precursor in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.

-

Base Addition: Add K₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes to deprotonate the lactam nitrogen.

-

Alkylation: Dropwise add tert-butyl bromoacetate (1.1 equiv).

-

Reaction: Heat to 40–50°C and monitor by TLC/HPLC. The reaction typically completes in 4–6 hours.

-

Workup: Quench with water and extract into ethyl acetate. Wash the organic layer with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

-

Purification: The crude oil is often purified via flash column chromatography (Silica gel, Hexane:EtOAc 7:3) to isolate CAS 109010-61-9 as a colorless oil/gum.

Chemoselective Deprotection (The Critical Step)

This step converts CAS 109010-61-9 into Benazepril.

Procedure:

-

Preparation: Dissolve this compound in Dichloromethane (DCM) or Ethyl Acetate.

-

Acidolysis:

-

Method A (TFA): Add Trifluoroacetic acid (TFA) (10–20 equiv) at 0°C. Stir at room temperature for 2 hours.

-

Method B (HCl gas): Bubble dry HCl gas through the ethyl acetate solution at 0–5°C.

-

-

Mechanism Check: The reaction proceeds via protonation of the ester carbonyl, followed by cleavage of the t-butyl cation (which forms isobutylene). The ethyl ester remains stable under these non-aqueous acidic conditions.

-

Isolation: Evaporate the solvent and excess acid under reduced pressure. The residue is Benazepril (often as the salt).[3][2][4]

-

Crystallization: Recrystallize from Acetone/EtOAc to obtain high-purity Benazepril HCl.

Analytical Characterization

To validate the identity of CAS 109010-61-9, specific spectral markers must be confirmed.

1H-NMR Markers (CDCl₃, 400 MHz)

-

tert-Butyl Group: Look for a strong, sharp singlet (9H) around δ 1.45 ppm . This confirms the presence of the protecting group.

-

Ethyl Ester: Look for a triplet (3H) at δ 1.25 ppm and a quartet (2H) at δ 4.15 ppm .

-

Differentiation: The presence of both the t-butyl singlet and ethyl patterns confirms the diester structure. In the final product (Benazepril), the t-butyl singlet disappears.

Mass Spectrometry (ESI-MS)

-

Parent Ion: [M+H]⁺ = 481.3 m/z.

-

Fragmentation: A characteristic loss of 56 Da (isobutylene) may be observed in in-source fragmentation, leading to the m/z 425 peak (Benazepril).

Handling and Stability

-

Storage: Store at +2°C to +8°C. The tert-butyl ester is sensitive to strong acids and prolonged exposure to moisture (which may cause slow hydrolysis).

-

Stability: It is generally stable to basic conditions, making it compatible with basic workups. However, avoid high temperatures (>100°C) which can induce thermal elimination of the isobutylene group.

References

-

Pharmaffiliates. (n.d.). This compound - CAS 109010-61-9.[1] Retrieved from [Link]

-

National Institutes of Health (PMC). (2010). Formal Synthesis of the ACE Inhibitor Benazepril[5]·HCl via an Asymmetric Aza-Michael Reaction.[5] Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters: Protection and Deprotection. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Cas 86541-74-4,Benazepril hydrochloride | lookchem [lookchem.com]

- 3. Benazepril Synthesis by Dr Anthony Crasto | PPTX [slideshare.net]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Benazepril Tert-Butyl Ester and Benazepril Hydrochloride: A Technical Guide for Drug Development Professionals

Introduction: The Clinical Significance of Benazepril and the Rationale for its Prodrug and Salt Forms

Benazepril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and congestive heart failure.[1] Its therapeutic efficacy lies in its ability to modulate the renin-angiotensin-aldosterone system, a critical regulator of blood pressure and cardiovascular homeostasis. Benazepril itself is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active metabolite, benazeprilat.[1][2][3][4][5][6][7] This conversion, which occurs primarily in the liver through the cleavage of an ester group, is a deliberate drug design strategy to enhance oral bioavailability.[1][3][4][5] The focus of this technical guide is to provide an in-depth comparative analysis of two key chemical entities in the benazepril lifecycle: Benazepril tert-Butyl Ester, a crucial synthetic intermediate, and Benazepril Hydrochloride (HCl), the final active pharmaceutical ingredient (API). Understanding the distinct molecular structures and physicochemical properties of these two compounds is paramount for researchers, scientists, and drug development professionals involved in the synthesis, formulation, and analysis of this important therapeutic agent.

Molecular Structure: A Tale of Two Moieties

The fundamental difference between this compound and Benazepril HCl lies in the nature of the carboxyl group on the acetic acid moiety attached to the benzazepine ring.

This compound serves as a protected form of the carboxylic acid during the synthesis of benazepril. The bulky tert-butyl group is strategically employed to prevent unwanted side reactions.

Benazepril HCl , on the other hand, is the hydrochloride salt of benazepril. The formation of the salt is a critical step in the manufacturing process, as it significantly impacts the drug's solubility, stability, and handling properties, making it suitable for pharmaceutical formulation.[2]

Figure 1: Relationship between this compound, Benazepril, and Benazepril HCl.

Comparative Physicochemical Properties

The structural differences between the tert-butyl ester and the hydrochloride salt give rise to distinct physicochemical properties that are critical for their respective roles in the synthesis and final drug product.

| Property | This compound | Benazepril HCl | Rationale for Difference and Significance in Drug Development |

| Molecular Formula | C₂₈H₃₆N₂O₅[8] | C₂₄H₂₉ClN₂O₅[9] | The addition of the tert-butyl group in the ester increases the carbon and hydrogen count, while the HCl salt adds a chlorine atom. This is fundamental for molecular weight calculations and analytical characterization. |

| Molecular Weight | 480.60 g/mol [8] | 460.96 g/mol [9] | The higher molecular weight of the ester is due to the bulky tert-butyl group. This is a key parameter for stoichiometric calculations in synthesis. |

| Appearance | Colorless Gel / Pale Yellow Thick Oil | White to off-white crystalline powder[4] | The physical state difference is significant for handling and processing. The crystalline nature of the HCl salt is desirable for its stability and ease of formulation into solid dosage forms. |

| Melting Point | Not available (oily substance) | 181-190 °C (with variations depending on purity and crystalline form)[9][10] | The well-defined melting point of the HCl salt is an indicator of its purity and crystalline integrity. The lack of a sharp melting point for the ester is typical for amorphous or oily compounds. |

| Solubility | Insoluble in water (presumed) | Highly soluble in water, ethanol, and methanol (>100 mg/mL)[4]; Soluble in DMSO; Sparingly soluble in aqueous buffers.[10] | The high water solubility of the HCl salt is a key advantage for oral administration, facilitating dissolution in the gastrointestinal tract. The ester's presumed low water solubility is a consequence of the lipophilic tert-butyl group. |

| pKa | Not available | 4.55 | The pKa of Benazepril HCl, corresponding to the carboxylic acid group, is crucial for understanding its ionization state at different physiological pH values, which in turn affects its absorption and distribution. |

| LogP (Water/Octanol) | Higher (presumed) | 3.5 (for the free base, Benazepril) | The tert-butyl ester is expected to be more lipophilic (higher LogP) than the free acid, which would influence its solubility in organic solvents used during synthesis. The moderate LogP of the free base is important for its ability to cross biological membranes. |

Spectroscopic and Analytical Characterization

A thorough analytical characterization is essential for confirming the identity, purity, and quality of both the synthetic intermediate and the final API.

Benazepril HCl

-

Infrared (IR) Spectroscopy: The IR spectrum of Benazepril HCl is characterized by specific absorption bands corresponding to its functional groups. These include peaks for the N-H and O-H stretching of the protonated amine and carboxylic acid, C=O stretching of the amide and ester groups, and aromatic C-H stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule, allowing for structural confirmation. Key signals include those for the aromatic protons, the ethyl ester protons, and the protons of the benzazepine ring system.

-

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight of Benazepril HCl and for identifying any impurities.

-

X-ray Diffraction (XRD): Benazepril HCl can exist in different crystalline forms, or polymorphs, which can have different physical properties. X-ray powder diffraction (XRPD) is used to identify and characterize these different forms. For instance, Form A and Form B of benazepril hydrochloride have been identified and characterized by their distinct diffraction patterns.[11]

This compound

While detailed, publicly available spectroscopic data for this compound is limited, its characterization would follow similar principles. The key distinguishing features in its spectra compared to Benazepril HCl would be:

-

¹H NMR: The presence of a singlet integrating to nine protons in the upfield region (around 1.4 ppm) corresponding to the tert-butyl group. The absence of a broad signal for the carboxylic acid proton.

-

¹³C NMR: A characteristic signal for the quaternary carbon of the tert-butyl group and the associated methyl carbons.

-

IR Spectroscopy: The C=O stretching frequency of the tert-butyl ester would differ slightly from that of the carboxylic acid in the hydrolyzed product.

Experimental Protocols: From Ester to Salt

The conversion of this compound to Benazepril HCl is a critical two-step process in the overall synthesis.

Step 1: Hydrolysis of this compound to Benazepril

The removal of the tert-butyl protecting group is typically achieved through acid-catalyzed hydrolysis.

Protocol:

-

Dissolve this compound in a suitable organic solvent such as ethyl acetate.

-

Cool the solution to a temperature between -10 °C and +10 °C.

-

Introduce a strong acid, such as trifluoroacetic acid or by bubbling dry hydrogen chloride gas through the solution.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 16 hours) until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture containing benazepril can be carried forward to the next step or purified if necessary.

Figure 2: Workflow for the hydrolysis of this compound.

Step 2: Formation of Benazepril Hydrochloride

The conversion of the free acid, benazepril, to its hydrochloride salt enhances its stability and aqueous solubility.

Protocol:

-

Take the solution of benazepril in a suitable solvent like ethyl acetate from the previous step.

-

Bubble dry hydrogen chloride gas through the solution.

-

A crystalline suspension of Benazepril HCl will form.

-

The suspension can be diluted with a less polar solvent, such as acetone, to further promote precipitation.[10]

-

The solid Benazepril HCl is then collected by filtration.

-

The collected solid is washed with an appropriate solvent (e.g., acetone) and dried under vacuum to yield the final product.

-

Further purification can be achieved by recrystallization from a suitable solvent system to obtain the desired diastereomeric purity.[10]

Figure 3: Workflow for the formation of Benazepril HCl.

Implications for Drug Development: A Summary of Key Considerations

The choice of the tert-butyl ester as a synthetic intermediate and the final formulation as a hydrochloride salt are deliberate and critical decisions in the drug development process of benazepril.

-

Synthetic Strategy: The use of the tert-butyl ester effectively protects the carboxylic acid group during synthesis, preventing unwanted side reactions and allowing for higher yields and purity of the desired product.

-

API Properties: The conversion to the hydrochloride salt provides a stable, crystalline solid with improved aqueous solubility and handling characteristics. This is essential for consistent and reliable manufacturing of the final drug product.

-

Pharmacokinetics: The ester linkage in benazepril (and its precursor) is designed to be cleaved by hepatic esterases, releasing the active diacid metabolite, benazeprilat.[10] This prodrug approach enhances the oral absorption of the active compound. Benazepril HCl is rapidly absorbed, with peak plasma concentrations of benazepril reached in about 0.5 to 1 hour, and the active metabolite, benazeprilat, peaking at around 1.5 to 2 hours after oral administration.[3]

Conclusion

The molecular structures of this compound and Benazepril HCl dictate their distinct physicochemical properties and, consequently, their specific roles in the lifecycle of the drug. The tert-butyl ester is a well-chosen synthetic intermediate that facilitates a more controlled and efficient synthesis, while the hydrochloride salt provides the necessary stability and solubility for a successful pharmaceutical formulation. A thorough understanding of the chemistry and analytical profiles of these two compounds is fundamental for any scientist or researcher involved in the development, manufacturing, or quality control of benazepril-based therapeutics.

References

-

BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW | New Drug Approvals. (2013, September 14). Retrieved from [Link]

-

Benazepril Hydrochloride | C24H29ClN2O5 | CID 5362123. PubChem. Retrieved from [Link]

-

Benazepril Hydrochloride. (2019, December 2). Retrieved from [Link]

-

Benazepril Hydrochloride: Comprehensive Profile. ResearchGate. Retrieved from [Link]

-

Benazepril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and congestive heart failure. (1991). Drugs, 42(3), 506-525. Retrieved from [Link]

-

Benazepril. PubChem. Retrieved from [Link]

-

Benazepril Hydrochloride. Pharmaffiliates. Retrieved from [Link]

- Crystalline polymorphs of benazepril hydrochloride. (2006). Google Patents.

- Synthesis method of benazepril intermediate and benazepril hydrochloride. (2020). Google Patents.

-

Benazepril. StatPearls. Retrieved from [Link]

-

[Preparation and characterization of Forms A and B of benazepril hydrochloride]. (2014). Yao Xue Xue Bao, 49(7), 1013-1017. Retrieved from [Link]

-

Pharmacokinetics of the Angiotensin Converting Enzyme Inhibitor benazepril.HCl (CGS 14 824 A) in Healthy Volunteers After Single and Repeated Administration. (1989). British Journal of Clinical Pharmacology, 27(Suppl 1), 29S-37S. Retrieved from [Link]

-

The pharmacokinetics of benazepril relative to other ACE inhibitors. (1992). Journal of Cardiovascular Pharmacology, 20(Suppl 10), S1-S8. Retrieved from [Link]

-

Pharmacokinetics of the Angiotensin-Converting-Enzyme Inhibitor, Benazepril, and Its Active Metabolite, Benazeprilat, in Dog. (1993). Journal of Veterinary Pharmacology and Therapeutics, 16(1), 1-10. Retrieved from [Link]

Sources

- 1. Benazepril Hydrochloride | C24H29ClN2O5 | CID 5362123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of the angiotensin converting enzyme inhibitor benazepril.HCl (CGS 14 824 A) in healthy volunteers after single and repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics of benazepril relative to other ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benazepril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN1844102A - Process for preparing Benazepril hydrochloride materials - Google Patents [patents.google.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. WO2005009972A2 - Process for preparation of benazepril - Google Patents [patents.google.com]

Benazepril tert-Butyl Ester synonyms and IUPAC nomenclature

The following technical guide details the nomenclature, structural identity, and synthetic utility of Benazepril tert-Butyl Ester , a critical intermediate in the manufacturing of the antihypertensive drug Benazepril.

Nomenclature, Structural Characterization, and Synthetic Utility[1][2]

Executive Summary

This compound (CAS: 109010-61-9) serves as the penultimate, orthogonally protected intermediate in the synthesis of Benazepril Hydrochloride.[1] Its strategic importance lies in the tert-butyl protection of the benzazepine-acetic acid moiety, which allows for selective acidolytic deprotection in the presence of the acid-sensitive ethyl ester on the phenylpropyl side chain.[1] This guide provides a rigorous analysis of its IUPAC nomenclature, synonyms, and the causal logic behind its use in process chemistry.[1]

Part 1: Identity & Nomenclature[2]

1.1 Structural Definition

The molecule is a dicarboxylic acid derivative where the proximal carboxyl group (attached to the benzazepine nitrogen) is protected as a tert-butyl ester, and the distal carboxyl group (on the phenylpropyl chain) exists as an ethyl ester.[1][2]

-

Chemical Formula:

[1][2][3] -

Molecular Weight: 480.60 g/mol [1]

-

Stereochemistry: The compound possesses two chiral centers, both in the (S) configuration.[1]

1.2 IUPAC Nomenclature Breakdown

The systematic naming follows the substitution rules for the 1-benzazepine heterocycle.[1]

Official Name: tert-Butyl 2-[(3S)-3-[[(1S)-1-ethoxycarbonyl-3-phenylpropyl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate[1]

Nomenclature Logic (Step-by-Step):

-

Core Heterocycle: 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (A seven-membered lactam fused to a benzene ring).[1]

-

N-Substitution: The nitrogen at position 1 is substituted with an acetic acid moiety, protected as a tert-butyl ester: 1-(tert-butoxycarbonylmethyl).[1]

-

C3-Substitution: The carbon at position 3 is substituted with an amino group: 3-amino.[1][4]

-

Side Chain: The amino group is alkylated with a 1-ethoxycarbonyl-3-phenylpropyl group (derived from homophenylalanine ethyl ester or similar).[1]

-

Stereochemistry: Both the C3 of the ring and the C1 of the side chain are (S).[1]

1.3 Synonyms and Commercial Codes

To facilitate database searching and procurement, the following synonyms are recognized in the field:

| Category | Synonym / Identifier |

| Common Name | This compound |

| CAS Registry | 109010-61-9 |

| Inversion Name | 1H-1-Benzazepine-1-acetic acid, 3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-, 1,1-dimethylethyl ester |

| Process Code | Benazepril Intermediate-IIa (generic designation in patent literature) |

| Impurity Code | Benazepril EP Impurity B (Note: Impurity B is often the free acid or a related ester; verify specific pharmacopeia as definitions vary by region.[1][5] In some contexts, the t-butyl ester is a process impurity in the final drug).[1] |

Part 2: Synthetic Context & Causality[2]

2.1 The Logic of Orthogonal Protection

In the synthesis of ACE inhibitors like Benazepril, the molecule contains two ester groups that must be manipulated separately.[1]

-

The Ethyl Ester: Must remain intact to form the prodrug (Benazepril).[1]

-

The tert-Butyl Ester: Must be hydrolyzed to form the free acid (which forms the salt with HCl).[1][4]

Causality: If a methyl or ethyl ester were used for the benzazepine acetic acid, removing it would likely hydrolyze the other ethyl ester, leading to the diacid (Benazeprilat), which is the active metabolite but not the desired prodrug form.[1] The tert-butyl ester is chosen because it is acid-labile (cleavable by TFA or HCl gas) but relatively stable to basic conditions, whereas the ethyl ester is stable to acid but labile to base.[1] This orthogonality allows selective deprotection.[1]

2.2 Visualization of the Synthetic Pathway

The following diagram illustrates the convergence of the two fragments and the selective deprotection step.

Caption: Synthesis pathway highlighting the orthogonal stability of the tert-butyl ester, enabling selective conversion to Benazepril.

Part 3: Experimental Protocols

3.1 Protocol: Selective Deprotection (Synthesis of Benazepril HCl)

This protocol demonstrates the utility of the tert-butyl ester.[1][2] By using dry HCl in an organic solvent, the tert-butyl group is cleaved via an E1-like elimination mechanism (releasing isobutylene), while the ethyl ester remains protonated but unhydrolyzed due to the absence of water.[1]

Reagents:

-

This compound (1.0 eq)[1]

-

Ethyl Acetate (EtOAc) (Solvent)[1]

-

HCl gas (dried) or 4M HCl in Dioxane[1]

Methodology:

-

Dissolution: Dissolve 10.0 g of this compound in 100 mL of dry Ethyl Acetate at 20-25°C. Ensure the solution is clear.

-

Acidolysis: Cool the solution to 0-5°C. Slowly bubble dry HCl gas into the solution for 30-60 minutes, or add 4M HCl/Dioxane (3.0 eq).

-

Monitoring: Monitor by HPLC or TLC. The disappearance of the starting material (

) and appearance of the baseline product (free acid salt) indicates completion.[1] -

Isolation: Sparge with nitrogen to remove excess HCl.[1] Filter the white crystalline solid (Benazepril Hydrochloride).[1]

-

Validation:

3.2 Characterization Data (Reference)

To validate the identity of the intermediate before deprotection:

| Technique | Expected Signal / Characteristic |

| 1H NMR (CDCl3) | |

| Mass Spectrometry | |

| IR Spectroscopy | Distinct carbonyl stretches: ~1735 cm⁻¹ (ester), ~1650 cm⁻¹ (lactam).[1] |

Part 4: Structural Visualization[2]

The following diagram breaks down the IUPAC nomenclature components mapped to the chemical structure logic.

Caption: Hierarchical breakdown of the chemical structure components corresponding to the IUPAC name.[1]

References

-

Novartis AG. (1983).[1] Process for the preparation of 1-carboxymethyl-3-amino-benzazepin-2-one derivatives.[1] US Patent 4,410,520.[1][4] Link

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 71313623, this compound-d5 (Deuterated Analog).[1] Retrieved from PubChem.[1] Link[1]

-

Simson Pharma. (2024).[1] this compound Reference Standard Data.[1][2][4][6]Link[1]

-

Thieme Chemistry. (2000).[1] Protecting Groups: Orthogonal Sets in Organic Synthesis.[1][7] Science of Synthesis.[1] Link

Sources

- 1. This compound-d5 | C28H36N2O5 | CID 71313623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. allmpus.com [allmpus.com]

- 4. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]

- 5. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Difference between Benazepril tert-Butyl Ester and Benazepril Ethyl Ester

Synthetic Orthogonality, Structural Divergence, and Pharmacological Application[1]

Executive Summary

In the high-precision landscape of ACE inhibitor development, the distinction between Benazepril tert-Butyl Ester and Benazepril Ethyl Ester is not merely one of nomenclature but of functional utility.[1] This guide delineates the critical separation between the two:

-

Benazepril Ethyl Ester (Benazepril): The active pharmaceutical ingredient (API) prodrug designed for oral bioavailability.[1]

-

This compound: A transient synthetic intermediate utilized for its "orthogonal protection" properties, allowing the precise construction of the final drug molecule without side reactions.[1]

This whitepaper provides a mechanistic breakdown of their chemical differences, the logic behind their use in synthesis, and validated protocols for the selective conversion of the tert-butyl intermediate into the final ethyl ester drug.[1]

Part 1: Structural & Functional Analysis[1]

The core difference lies in the status of the carboxylic acid moiety attached to the benzazepine ring.[1] Benazepril contains two carboxyl-related groups:

-

Side Chain: A homophenylalanine derivative bearing an ethyl ester .[1]

-

Ring System: A benzazepine ring bearing an acetic acid group.[1][2]

| Feature | This compound (Intermediate) | Benazepril Ethyl Ester (The Drug) |

| CAS Number | 109010-61-9 | 86541-74-4 (HCl Salt) |

| Role | Synthetic Intermediate / Precursor | Active Pharmaceutical Ingredient (Prodrug) |

| Ring Carboxyl Status | Protected as tert-Butyl Ester | Free Acid (or Salt form) |

| Side Chain Status | Ethyl Ester (Intact) | Ethyl Ester (Intact) |

| Lability | Acid-labile (Cleaves in mild acid) | Base/Enzyme-labile (Stable in mild acid) |

| In Vivo Activity | Inactive (No affinity for ACE) | Active Prodrug (Metabolized to Benazeprilat) |

Structural Visualization

The following diagram illustrates the chemical transformation and the specific location of the ester groups.[1]

Caption: Figure 1. The synthetic trajectory from the tert-butyl protected intermediate to the final Benazepril prodrug and its eventual metabolic activation.[1]

Part 2: The Logic of Orthogonal Protection

Why use a tert-butyl ester intermediate if the final drug requires an ethyl ester? The answer lies in Chemo-selectivity .[1]

The Challenge

Synthesizing Benazepril involves coupling a benzazepine ring (containing a carboxyl group) with a homophenylalanine side chain (containing an ethyl ester).[1][3]

-

If the ring carboxyl is left as a free acid, it can self-couple or interfere with the reaction.[1]

-

If the ring carboxyl is protected as a methyl or ethyl ester, removing it later would also hydrolyze the essential ethyl ester on the side chain, destroying the drug.[1]

The Solution: Orthogonality

The tert-butyl ester provides a "lock" that can be opened with a different "key" than the ethyl ester.[1]

-

tert-Butyl Key: Acid (HCl or TFA).[1] The bulky t-butyl group forms a stable carbocation, allowing cleavage under anhydrous acidic conditions that do not affect the primary ethyl ester.[1]

-

Ethyl Key: Base (NaOH) or Enzymes (Esterases).[1] These conditions would cleave the side chain, which is why we avoid them during the deprotection step.[1]

This strategy ensures that we can expose the ring carboxylic acid (to form the salt) while keeping the side chain ethyl ester intact for oral bioavailability.[1]

Part 3: Experimental Protocol (Self-Validating System)

Objective: Selective conversion of this compound to Benazepril Hydrochloride.

Safety Warning: Work in a fume hood. HCl gas is corrosive.

Materials

-

Reagent: Hydrogen Chloride (gas) or 4M HCl in Dioxane/Ethyl Acetate.

-

Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

-

Validation: HPLC (C18 column), NMR.

Step-by-Step Methodology

-

Dissolution (Solvation Control):

-

Dissolve 10.0 g of this compound in 100 mL of dry Ethyl Acetate.

-

Why: EtOAc is a non-nucleophilic solvent that precipitates the final HCl salt product, driving the reaction equilibrium forward (Le Chatelier’s principle).[1]

-

-

Acidolysis (The Orthogonal Cleavage):

-

Cool the solution to 0–5°C.

-

Bubble dry HCl gas through the solution OR add 4M HCl in EtOAc dropwise (3.0 equivalents).[1]

-

Mechanism:[1][3][5] Protonation of the carbonyl oxygen leads to the ejection of the tert-butyl cation (as isobutylene gas), yielding the carboxylic acid.[1] The ethyl ester remains kinetically stable under these specific conditions.

-

-

Monitoring (Process Analytical Technology):

-

Isolation (Crystallization):

-

Validation (Quality Control):

-

1H NMR (DMSO-d6): Verify the loss of the singlet at ~1.4 ppm (9H, t-butyl) and the retention of the triplet/quartet pattern (ethyl group) at ~1.2/4.1 ppm.[1]

-

Part 4: Impurity Profiling & Troubleshooting[1]

In drug development, the "this compound" is classified as a Process Related Impurity in the final API if not fully removed.[1]

| Impurity Code | Chemical Identity | Origin | Removal Strategy |

| Impurity G (EP) | Benazepril Ethyl Diester | Transesterification or wrong starting material | Recrystallization in Acetone |

| Intermediate | This compound | Incomplete Hydrolysis | Extend reaction time with HCl |

| Benazeprilat | Benazepril Diacid | Over-hydrolysis (Ethyl ester lost) | Control temperature < 10°C |

Workflow Visualization: Impurity Management

Caption: Figure 2. Decision tree for monitoring the deprotection of this compound.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71313623, this compound. Retrieved from [Link][1][6]

-

Google Patents (2006). CN1844102A - Process for preparing Benazepril hydrochloride materials.[1] Retrieved from

-

Organic Chemistry Portal. tert-Butyl Esters: Preparation and Cleavage. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. allmpus.com [allmpus.com]

- 3. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. CN1844102A - Process for preparing Benazepril hydrochloride materials - Google Patents [patents.google.com]

- 6. This compound-d5 | C28H36N2O5 | CID 71313623 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Benazepril tert-Butyl Ester Physical Characteristics & Characterization

This guide provides an in-depth technical analysis of Benazepril tert-Butyl Ester , a critical intermediate and impurity standard in the synthesis of the antihypertensive drug Benazepril.[1][2][3]

Executive Summary & Chemical Identity[3][5][6]

This compound (CAS: 109010-61-9) represents the fully assembled diester precursor to Benazepril.[2][3][4] Chemically, it is tert-butyl (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate .[2][3][4]

Its primary utility lies in orthogonal protecting group strategy .[1][2][4] The molecule contains two ester functionalities:[1][2][5][6][7][8]

-

Ethyl Ester: Stable to mild acid, intended to remain in the final prodrug (Benazepril).[1][2][4]

-

tert-Butyl Ester: Highly acid-labile, protecting the acetic acid moiety on the benzazepine ring.[1][2][3][4]

Selective cleavage of the tert-butyl ester (using TFA or HCl) yields Benazepril, while preserving the ethyl ester.[1][2][3][4]

Core Chemical Data

| Parameter | Technical Specification |

| CAS Number | 109010-61-9 |

| Chemical Formula | C₂₈H₃₆N₂O₅ |

| Molecular Weight | 480.61 g/mol |

| Physical State | Viscous Oil / Colourless Gel (at ambient temp) |

| Solubility | Soluble in EtOAc, DCM, MeOH, DMSO; Insoluble in Water.[1][2][3][4][9][6][7][8] |

| Chirality | (3S, 1'S) configuration (Critical for bioactivity) |

Critical Distinction: Do not confuse this molecule with the Amino-Intermediate (CAS 109010-60-8), which is the precursor to this ester and is typically a solid.[1][2][3][4] The full this compound is lipophilic and non-crystalline in its free base form.[1][2][3][4]

Physical Characteristics & Melting Point Analysis

The "Missing" Melting Point

Researchers often search for a melting point for this compound and fail to find a definitive value.[1][2][3][4] This is not a data gap; it is a physical characteristic.

-

Free Base Form: The compound exists as a viscous, colourless to pale yellow oil or gel at room temperature.[1][2][3] It does not typically form a stable crystal lattice due to the flexibility of the phenylpropyl side chain and the bulky tert-butyl group disrupting packing.[1][2][4]

-

Salt Forms: While salts (e.g., hydrochloride) could theoretically be crystallized, the standard workflow involves acid hydrolysis directly on the crude oil to generate Benazepril HCl.[1][2][3][4] Thus, the solid state of this specific intermediate is rarely isolated.[1][2][3]

Comparative Physical Properties

| Compound | Role | Physical State | Melting Point |

| This compound | Precursor / Impurity | Viscous Oil / Gel | N/A (Liquid/Gel) |

| Benazepril HCl | Final API | Crystalline Solid | 188 – 190 °C |

| Amino-Benzazepine Intermediate* | Starting Material | Solid | 95 – 105 °C (approx) |

*Amino-Intermediate: tert-butyl (3S)-3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetate (CAS 109010-60-8).[1][2][3][4][9]

Synthetic Context & Mechanism[1][2][3][4][7][8][9]

The synthesis of Benazepril relies on the Reductive Amination or Michael Addition pathway.[1][2][4] The tert-butyl ester serves as a temporary "mask" for the carboxylic acid, preventing side reactions (like self-cyclization) during the coupling of the benzazepine ring with the phenylpropyl side chain.[1][2][3][4]

Pathway Visualization

The following diagram illustrates the orthogonal protection strategy where the tert-butyl group is selectively removed.[1][2][4]

Caption: Orthogonal protection strategy showing the conversion of the oily tert-butyl ester intermediate into the crystalline Benazepril HCl API.

Analytical Characterization Protocols

Since a melting point is not a viable identification method for the oil, identification relies on spectroscopic signatures.[1][2][3][4]

A. 1H-NMR Signature (Self-Validating)

The presence of the tert-butyl group provides a distinct diagnostic signal.[2][3][4]

-

Solvent: CDCl₃

-

Key Signal: A strong singlet integrating to 9 protons at δ ~1.40 - 1.45 ppm .[2][3][4]

-

Differentiation:

B. HPLC Purity Protocol

This method separates the lipophilic tert-butyl ester from the more polar Benazepril API.[1][2][3][4]

Method Parameters:

Expected Retention Order:

Experimental Protocol: Isolation & Verification

Objective: To isolate and verify the physical state of this compound from a crude reaction mixture.

Reagents:

Step-by-Step Methodology:

-

Quench & Extraction:

-

Wash Cycles (Critical for Purity):

-

Drying & Concentration:

-

Dry over anhydrous Na₂SO₄ for 30 minutes. Filter.

-

Concentrate the filtrate under reduced pressure (Rotavap) at 40-45°C.

-

-

Observation (The "Physical Characteristic" Check):

-

Storage:

References

-

PubChem. (2025).[2][4][10] this compound - Compound Summary. National Library of Medicine.[1][2][4] Available at: [Link][2][3][4]

-

Pharmaffiliates. (2024). This compound Reference Standard. Available at: [Link][2][3][4][8]

-

U.S. Patent 4,410,520. (1983).[2][4] 3-Amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one derivatives. (Foundational patent describing the synthesis and isolation of benzazepine esters).[2][4]

Sources

- 1. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]

- 2. tert-Butyl-(S)-(3-amino-2-oxo-2,3,4,5-tetrahydrobenzo[b]az… [cymitquimica.com]

- 3. China T-butyl,3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin - Zhejiang Karry Pharmachem Co., Ltd. [sunsirs.com]

- 4. This compound-d5 | C28H36N2O5 | CID 71313623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN1844102A - Process for preparing Benazepril hydrochloride materials - Google Patents [patents.google.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. T-BUTYL 3-(S)-AMINO-2,3,4,5-TETRAHYDRO-1H-[1]BENZEPINE-2-ONE-1-ACETATE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benazepril hydrochloride | 86541-74-4 [chemicalbook.com]

- 12. [(3S)-3-[[(1S)-3-Cyclohexyl-1-(ethoxycarbonyl)propyl]amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic Acid Hydrochloride [lgcstandards.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

A Technical Guide to the Strategic Role of Benazepril tert-Butyl Ester in ACE Inhibitor Synthesis

This document provides an in-depth technical examination of benazepril tert-butyl ester, a critical intermediate in the manufacturing of benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor. Designed for researchers, chemists, and professionals in drug development, this guide elucidates the strategic importance of the tert-butyl ester moiety, details the synthetic pathway, provides actionable experimental protocols, and outlines methods for analytical characterization.

Introduction: The Clinical and Chemical Context of Benazepril

Benazepril is a widely prescribed medication for the management of hypertension, congestive heart failure, and chronic renal failure.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and is metabolized in the liver into its active metabolite, benazeprilat.[2][3] Benazeprilat is a powerful, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[2] ACE inhibitors play a crucial role in cardiovascular therapy by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and reducing strain on the heart.[4]

The synthesis of complex pharmaceutical molecules like benazepril is a multi-step process where the strategic use of intermediates is paramount to achieving high yield, purity, and the correct stereochemistry. This compound is a pivotal intermediate in this process, primarily serving as a protected form of one of the key reactants. Its use is a classic example of a protecting group strategy, essential for orchestrating a successful and efficient synthesis.

The Strategic Rationale for Tert-Butyl Ester as a Protecting Group

In organic synthesis, a protecting group is a chemical moiety that is temporarily introduced to a functional group to prevent it from reacting in subsequent steps. The choice of a protecting group is critical and is dictated by its ability to be introduced selectively, remain stable under various reaction conditions, and be removed cleanly without affecting other parts of themolecule. The tert-butyl ester in the benazepril synthesis serves this purpose with exceptional efficacy.

Causality Behind the Choice:

-

Selective Reactivity: The synthesis of benazepril involves the coupling of two chiral fragments. One of these fragments contains two carboxylic acid groups. To ensure that the coupling reaction occurs at the desired amino group and not at the carboxylic acid, the latter must be masked or "protected." The tert-butyl ester provides this protection.

-

Steric Hindrance: The bulky nature of the tert-butyl group provides significant steric hindrance, physically blocking the protected carboxyl group from undergoing unwanted side reactions, such as amide formation.

-

Orthogonal Deprotection: Benazepril contains two ester groups: an ethyl ester and the synthetically introduced tert-butyl ester. A key advantage of the tert-butyl ester is its lability under acidic conditions, which allows for its selective removal (deprotection) without affecting the more robust ethyl ester.[5] This differential reactivity, known as orthogonality, is a cornerstone of modern synthetic strategy. The final deprotection step is typically achieved by treating the this compound with dry hydrogen chloride gas in a solvent like ethyl acetate, which cleanly cleaves the tert-butyl group to yield the active carboxylic acid of benazepril.[1][6]

-

Enhanced Processability: Esterification of the carboxylic acid intermediate improves its solubility in the organic solvents used for the coupling reaction and facilitates purification through techniques like chromatography or crystallization.

The Synthetic Pathway Featuring the this compound Intermediate

The industrial synthesis of benazepril hydrochloride commonly proceeds through the coupling of two key intermediates: (3S)-3-amino-1-tert-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one and an activated chiral substrate, ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenyl butyrate.[1] The product of this nucleophilic substitution is this compound.

The overall synthetic workflow can be summarized as follows:

-

Preparation of Key Intermediates: Synthesis of the two chiral building blocks. The benzazepine portion is prepared with its carboxylic acid group protected as a tert-butyl ester.[6][7]

-

Coupling Reaction: Nucleophilic substitution reaction between the amino group of the protected benzazepine and the activated ethyl phenylbutyrate derivative. This reaction forms the core structure of benazepril, resulting in this compound.[1][8]

-

Deprotection: Selective acid-catalyzed hydrolysis of the tert-butyl ester to unmask the carboxylic acid, yielding benazepril free base.[6]

-

Salt Formation and Purification: Treatment with hydrochloric acid to form benazepril hydrochloride, followed by crystallization to isolate the final active pharmaceutical ingredient (API) with high diastereomeric purity.[1]

Caption: Synthetic pathway for Benazepril HCl.

Experimental Protocols and Data

The following protocols are illustrative and synthesized from established methods described in the literature.[1][6] All operations should be conducted by trained personnel in a suitable laboratory environment.

Protocol 1: Synthesis of this compound (Coupling)

-

Reagents & Setup:

-

(3S)-3-amino-1-tert-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one (1.0 eq)

-

Ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenyl butyrate (1.1 eq)

-

N-methylmorpholine (1.5 eq)

-

Anhydrous methylene chloride (DCM)

-

Reaction vessel equipped with a magnetic stirrer, nitrogen inlet, and temperature control.

-

-

Procedure:

-

Dissolve (3S)-3-amino-1-tert-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one in anhydrous DCM under a nitrogen atmosphere.

-

Add N-methylmorpholine to the solution and stir for 10 minutes at room temperature.

-

Add a solution of ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenyl butyrate in DCM dropwise over 30 minutes.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound as an oily residue.

-

The crude product may be purified by flash column chromatography if necessary.

-

Protocol 2: Deprotection and Salt Formation

-

Reagents & Setup:

-

Crude this compound (1.0 eq)

-

Anhydrous ethyl acetate

-

Dry hydrogen chloride (HCl) gas

-

Acetone (for crystallization)

-

Reaction vessel equipped with a gas dispersion tube and stirrer, cooled in an ice bath.

-

-

Procedure:

-

Dissolve the crude this compound in anhydrous ethyl acetate and cool the solution to 10-15°C.[6]

-

Bubble dry HCl gas slowly through the solution. Monitor the temperature to ensure it does not rise significantly.

-

Continue gas purging until the reaction is complete (monitored by TLC/HPLC, typically 2-4 hours). The product, benazepril hydrochloride, will begin to precipitate.

-

Stop the HCl flow and remove the excess dissolved gas and solvent under vacuum.[6]

-

To the resulting residue, add acetone and stir the slurry at a low temperature (e.g., 5-10°C) for 1-2 hours to complete crystallization.[6]

-

Filter the solid product, wash with cold acetone, and dry under vacuum at 45-50°C to yield benazepril hydrochloride.

-

Caption: Experimental workflow for synthesis.

Quantitative Data Summary

The efficiency of this synthetic route is highly dependent on precise control of reaction conditions. The following table summarizes typical outcomes.

| Parameter | This compound | Benazepril Hydrochloride | Reference |

| Typical Yield | >90% (crude) | ~91% (from intermediate) | [6] |

| Initial Diastereomeric Ratio (SS:SR) | ~96:4 | N/A | [1] |

| Final Diastereomeric Ratio (SS:SR) | N/A | >99.5:0.5 | [1] |

| Physical Form | Oily Residue | White Crystalline Powder | [6][9] |

Analytical Characterization: A Self-Validating System

Rigorous analytical control is essential to ensure the identity, purity, and quality of the this compound intermediate and the final API.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and, crucially, for determining the diastereomeric ratio of the final product. A validated HPLC method can resolve the desired (S,S) diastereomer from the undesired (S,R) diastereomer, ensuring the final product meets regulatory specifications.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the intermediate and the final product. The characteristic signals for the tert-butyl group (a singlet around 1.4 ppm in ¹H NMR) will be present in the intermediate but absent in the final benazepril spectrum, providing direct evidence of successful deprotection.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compounds, verifying the identity of the intermediate and the final product.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the reaction by observing the characteristic carbonyl stretching frequencies of the ester and lactam groups.

Conclusion

This compound is not merely a transient species in a reaction sequence; it is a strategically designed intermediate that is fundamental to the successful synthesis of benazepril. The use of the tert-butyl group as a protecting agent exemplifies key principles of modern organic synthesis: control of reactivity, orthogonal protection/deprotection, and process optimization. This strategy allows for the efficient and stereocontrolled coupling of complex chiral fragments, ultimately leading to the production of a high-purity, life-saving medication. Understanding the causality behind its use provides valuable insight for professionals engaged in the design and development of synthetic routes for complex pharmaceutical agents.

References

- CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents. (n.d.).

-

BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW | New Drug Approvals. (2013, September 14). Retrieved February 7, 2026, from [Link]

- CN1844102A - Process for preparing Benazepril hydrochloride materials - Google Patents. (n.d.).

-

Benazepril | C24H28N2O5 | CID 5362124 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

- WO2005009972A2 - Process for preparation of benazepril - Google Patents. (n.d.).

-

Microwave-assisted synthesis of an important intermediate of benazepril. (n.d.). Retrieved February 7, 2026, from [Link]

-

New process for preparing benazepril precursor. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. (2023, November 23). PubMed. Retrieved February 7, 2026, from [Link]

-

Benazepril-Impurities | Pharmaffiliates. (n.d.). Retrieved February 7, 2026, from [Link]

-

Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

Benazepril Hydrochloride: Comprehensive Profile | Request PDF. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. (n.d.). Frontiers. Retrieved February 7, 2026, from [Link]

-

Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

tert-Butyl Esters - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

-

Analytical Chemistry: An Indian Journal. (2016, June). Retrieved February 7, 2026, from [Link]

-

Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. (2023, November 10). National Institutes of Health. Retrieved February 7, 2026, from [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

- 5. tert-Butyl Esters [organic-chemistry.org]

- 6. WO2005009972A2 - Process for preparation of benazepril - Google Patents [patents.google.com]

- 7. CN1844102A - Process for preparing Benazepril hydrochloride materials - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

Methodological & Application

Protocol for reductive amination synthesis of Benazepril tert-Butyl Ester

Application Note: High-Fidelity Synthesis of Benazepril tert-Butyl Ester via Stereoselective Reductive Amination

Abstract

This application note details the optimized protocol for the synthesis of this compound, the critical penultimate intermediate in the manufacturing of the angiotensin-converting enzyme (ACE) inhibitor Benazepril Hydrochloride.[1] The method utilizes a stereoselective reductive amination between (3S)-3-amino-1-(tert-butoxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (Amine Synthon) and Ethyl 2-oxo-4-phenylbutyrate (EOPB).[2]

While traditional methods employ toxic sodium cyanoborohydride (

Scientific Background & Retrosynthesis

The Chemistry of Benazepril

Benazepril is a prodrug hydrolyzed in vivo to Benazeprilat.[1][2] The synthetic challenge lies in constructing the second chiral center (C-1' of the phenylpropyl side chain) with high stereofidelity.[1]

The reaction involves the condensation of a chiral amine (Amine Synthon) with a prochiral ketone (EOPB) to form an imine (Schiff base), which is subsequently reduced.[1] The steric bulk of the tert-butyl group on the benzazepine ring and the phenyl group on the butyrate chain directs the hydride attack, but strict process controls are required to maximize the formation of the desired (S,S)-diastereomer over the (R,S)-impurity.[1]

Retrosynthetic Analysis

The convergent synthesis disconnects at the secondary amine linkage.[1][2]

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the Benazepril scaffold.[1][2]

Experimental Protocol

Critical Process Parameters (CPPs)

-

Water Content: The reaction must be strictly anhydrous during imine formation to drive equilibrium.[1][2]

-

Stoichiometry: A slight excess of the ketone (1.1–1.2 eq) pushes the amine conversion to completion.[1]

-

Temperature: Low temperature (0–10°C) during the reduction step enhances diastereoselectivity ((S,S) preference).[1]

-

Acid Catalyst: Acetic acid is essential to activate the ketone and protonate the imine intermediate.[1][2]

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role |

| Amine Synthon (Solid) | 290.36 | 1.0 | Chiral Scaffold |

| EOPB (Liquid/Oil) | 206.24 | 1.2 | Carbonyl Source |

| Sodium Triacetoxyborohydride | 211.94 | 1.5 | Reducing Agent |

| Acetic Acid (Glacial) | 60.05 | 2.0 | Catalyst/Activator |

| Dichloromethane (DCM) | - | Solvent | Reaction Medium |

| Ethanol (Anhydrous) | - | Solvent | Alt.[2][5] Medium (for hydrogenation) |

Step-by-Step Procedure (Chemical Reduction Method)

Step 1: Imine Formation (Pre-complexation) [1][2]

-

Charge a clean, dry 3-neck round-bottom flask with Amine Synthon (10.0 g, 34.4 mmol).

-

Add Dichloromethane (DCM) (100 mL) and stir to dissolve.

-

Add EOPB (8.5 g, 41.3 mmol) followed by Glacial Acetic Acid (4.1 g, 68.8 mmol).

-

Optional but Recommended: Add activated 4Å molecular sieves to absorb water generated during imine formation.[1][2]

-

Stir the mixture at 20–25°C for 2 hours .

Step 2: Selective Reduction

-

Cool the reaction mixture to 0–5°C using an ice/salt bath.

-

Add Sodium Triacetoxyborohydride (

) (10.9 g, 51.6 mmol) portion-wise over 30 minutes. -

Allow the reaction to warm to room temperature (20°C) and stir for 12–16 hours.

Step 3: Quench and Workup

-

Quench the reaction by slowly adding Saturated

solution (100 mL). Gas evolution ( -

Extract the aqueous layer with fresh DCM (2 x 50 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure to yield the crude oil (mixture of diastereomers).

Step 4: Crystallization (Enrichment of S,S Isomer) The crude product typically contains an (S,S):(R,S) ratio of ~85:[1]15. Crystallization is required to reach >99% (S,S).

-

Dissolve the crude oil in Ethyl Acetate/Hexane (1:4) or Methyl Ethyl Ketone (MEK) at 50°C.

-

Cool slowly to 0°C over 4 hours.

-

Seed with pure this compound crystals if available.[2]

-

Yield: Expected 65–75% (after crystallization).

Process Workflow & Mechanism

The following diagram illustrates the reaction pathway and the critical decision points for quality control.

Figure 2: Step-by-step process flow for the reductive amination synthesis.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Incomplete imine formation due to water.[2] | Use molecular sieves or azeotropic distillation (toluene) before adding hydride.[1][2] |

| High (R,S) Impurity | Reaction temperature too high during reduction.[1][2] | Ensure reduction occurs at <5°C. Consider switching to catalytic hydrogenation ( |

| Sticky Gum/Oil | Residual solvents or impurities.[1][2] | Recrystallize using Isopropyl Ether or MEK.[1][2] Seed crystals are critical for inducing precipitation.[1][2] |

| By-product: Alcohol | Reduction of Ketone (EOPB) to Alcohol.[1][2] | Add reducing agent after imine formation is confirmed.[1][2] Do not mix Ketone + Hydride without Amine.[1][2] |

References

-

Watthey, J. W. (1983).[1][2] 3-Amino-[1]-benzazepin-2-one-1-alkanoic acids.[2][5][6][7][8][9][10] U.S. Patent No.[1][2][3] 4,410,520.[1][2][5][9] Washington, DC: U.S. Patent and Trademark Office.[1][2] Link

- Core reference for the original reductive amination route using Sodium Cyanoborohydride.

-

Prashad, M., et al. (2002).[1][2] Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof.[1][2][3][4] U.S. Patent Application 2002/0183515.[1][2] Link

- Details the crystallization and epimerization strategies to maximize the (S,S) isomer yield.

-

Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1][2]

-

Authoritative source for the mechanism and superiority of Sodium Triacetoxyborohydride over Cyanoborohydride.[1]

-

-

Novartis AG. (2005).[1][2] Process for preparation of benazepril.[1][2][3][4][5][6][8][9][11] World Intellectual Property Organization WO2005009972.[1][2] Link

- Describes industrial purific

Sources

- 1. US20020183515A1 - Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof - Google Patents [patents.google.com]

- 2. 3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepin-1-t-butyl acetate | C16H22N2O3 | CID 3674165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. WO2005009972A2 - Process for preparation of benazepril - Google Patents [patents.google.com]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. ijpsonline.com [ijpsonline.com]

- 9. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]

- 10. US4410520A - 3-Amino-[1]-benzazepin-2-one-1-alkanoic acids - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Application Note: Selective Synthesis of Benazepril Hydrochloride via Acidolytic Cleavage of Benazepril tert-Butyl Ester

Executive Summary

This application note details the critical process parameters (CPPs) for the conversion of Benazepril tert-butyl ester to Benazepril Hydrochloride (API). This transformation represents the final synthetic step in the production of the ACE inhibitor Benazepril. The protocol emphasizes chemoselectivity : removing the acid-labile tert-butyl protecting group without hydrolyzing the ethyl ester moiety—a degradation pathway that leads to the formation of Benazeprilat (Impurity C), the active metabolite but a critical process impurity.

Introduction & Retrosynthetic Context

Benazepril Hydrochloride is a prodrug ACE inhibitor used to treat hypertension.[1] Its structure contains two ester stereocenters (

-

A sterically hindered tert-butyl ester (protecting the benzazepine acetic acid).

-

A primary ethyl ester (on the phenylpropyl side chain).

The objective is to cleave the tert-butyl ester under anhydrous acidic conditions to yield the carboxylic acid as the hydrochloride salt, while preserving the ethyl ester and the stereochemical integrity of the chiral centers.

Reaction Mechanism

The reaction proceeds via an acid-catalyzed E1-like elimination mechanism. Protonation of the tert-butyl ester carbonyl oxygen weakens the alkyl-oxygen bond. The tert-butyl cation leaves, rapidly eliminating a proton to form isobutylene gas, which escapes the system. This irreversibility drives the reaction to completion.

Critical Constraint: The presence of water must be strictly minimized. Water acts as a nucleophile, attacking the protonated ethyl ester to form Benazeprilat (the diacid), which is difficult to purge during crystallization.

Visualizing the Pathway

The following diagram illustrates the reaction workflow and the critical divergence point where moisture control determines product purity.

Figure 1: Reaction pathway showing the target elimination of isobutylene versus the moisture-induced hydrolysis risk.

Experimental Protocol

Reagents and Materials

| Reagent | Specification | Role |

| This compound | >98.5% (HPLC), diastereomeric ratio SS:SR > 99:1 | Starting Material |

| Ethyl Acetate (EtOAc) | Anhydrous (<0.05% water content) | Solvent |

| Hydrogen Chloride (HCl) | Gas (99.9%) or 4M solution in Dioxane/EtOAc | Reagent |

| Acetone | ACS Grade | Anti-solvent/Wash |

Step-by-Step Methodology

Step 1: Dissolution and Moisture Check

-

Charge a glass-lined reactor with This compound (1.0 equiv).

-

Add Anhydrous Ethyl Acetate (10-15 volumes).

-

Process Check: Verify reactor water content is <0.1% via Karl Fischer titration.

-

Cool the solution to 10–15°C . Lower temperatures improve selectivity but increase viscosity.

Step 2: Acidolysis (Deprotection)

-

Slowly sparge HCl gas into the solution (or add HCl/EtOAc solution) over 30–60 minutes.

-

Maintain internal temperature < 20°C . Exotherms can trigger ethyl ester hydrolysis.

-

Observation: The solution will initially remain clear, followed by the gradual precipitation of the hydrochloride salt.

-

Agitate at 15–20°C for 4–6 hours.

Step 3: Reaction Monitoring

-

Sample the slurry after 4 hours.

-

Analyze via HPLC (Method described in Section 5).

-

Endpoint Criteria:

Step 4: Isolation and Purification

-

If reaction is complete, cool the slurry to 0–5°C and age for 2 hours to maximize yield.

-

Filter the white crystalline solid under nitrogen (the solid is hygroscopic).

-

Wash: Displacement wash with cold EtOAc followed by a cold Acetone polish wash to remove residual acidity.

-

Drying: Vacuum dry at 40–45°C for 12 hours.

Process Control & Validation

To ensure the protocol meets pharmaceutical standards (USP/EP), the following analytical parameters must be monitored.

HPLC Method Parameters (USP Compatible)

-

Column: C18 Endcapped (e.g., Purospher STAR RP-18), 250 x 4.6 mm, 5 µm.

-

Mobile Phase: Phosphate Buffer (pH 3.0) : Methanol (35:65).

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV @ 240 nm.[2]

Impurity Profile Targets

The following table summarizes the Critical Quality Attributes (CQAs) derived from the synthesis.

| Component | Common Name | USP Designation | Limit | Origin |

| Benazepril HCl | Target API | N/A | > 99.0% | Product |

| Benazeprilat | Active Metabolite | Impurity C | < 0.3% | Over-hydrolysis (Water present) |

| Benazepril t-Bu Ester | Starting Material | Impurity F | < 0.15% | Incomplete Reaction |

| (S,R)-Isomer | Epimer | Impurity B | < 0.5% | Racemization during synthesis |

Troubleshooting & Optimization

Issue: High levels of Benazeprilat (Impurity C).

-

Root Cause:[3][4][5][6][7][8][9] Moisture ingress or temperature excursion >25°C.

-

Correction: Dry solvents over molecular sieves (3Å). Ensure HCl gas line is equipped with a moisture trap. Reduce reaction temperature to 5–10°C.

Issue: Sticky/Gummy Precipitate.

-

Root Cause:[3][5][6][7][8][9] Rapid addition of acid or presence of non-polar impurities.

-

Correction: Seed the reaction mixture with authentic Benazepril HCl crystals (0.1 wt%) at the onset of turbidity.

Issue: Residual Solvent (EtOAc).

-

Correction: Benazepril HCl can form solvates.[9] An acetone slurry wash (reslurry) is highly effective at breaking the EtOAc solvate prior to final drying.

References

-

Watthey, J. W. H. (1983). 3-Amino-[1]-benzazepin-2-one-1-alkanoic acids. U.S. Patent 4,410,520.[10] Washington, DC: U.S. Patent and Trademark Office. Link

-

United States Pharmacopeia (USP). Benazepril Hydrochloride Monograph. USP-NF.[2] (Standard for impurity limits B, C, F). Link

-

Novartis AG. (2003). Process for the preparation of benazepril hydrochloride. WO Patent 2003/092698. Link

-

Bartoli, G., et al. (2001). Selective Deprotection of tert-Butyl Esters. Journal of Organic Chemistry, 66(12), 4430–4432. (Mechanistic grounding for selective cleavage). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. merckmillipore.com [merckmillipore.com]

- 3. WO2003092698A1 - A process for the preparation of benazepril hydrochloride - Google Patents [patents.google.com]

- 4. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]

- 9. Benazepril synthesis - chemicalbook [chemicalbook.com]

- 10. WO2007015263A2 - Improved process for crystallization of benazepril hydrochloride - Google Patents [patents.google.com]

HPLC method development for Benazepril tert-Butyl Ester detection

Executive Summary & Scientific Context

The Analyte: Benazepril tert-Butyl Ester (chemically defined as tert-butyl 3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-(3S)-benzazepine-1-acetate) is a critical synthetic intermediate in the manufacturing of Benazepril Hydrochloride.[1][2] In regulatory contexts (USP/EP), it is designated as Benazepril Related Compound F .[1][2]

The Challenge: Unlike typical ester impurities that are more hydrophobic than the parent drug, Impurity F is a "fragment" molecule—it constitutes the benzazepine ring system before coupling with the phenyl-homophenylalanine side chain.[1][2] Consequently, it possesses distinct physicochemical properties:

-

Retention Behavior: It elutes significantly earlier (Relative Retention Time ~0.[1][2]5) than the parent Benazepril (RRT 1.[1][2]0) due to lower molecular weight and hydrophobicity.[1][2]

-

Critical Separation: It often co-elutes with Benazeprilat (Impurity C), the active diacid metabolite.[1][2] Differentiating the tert-butyl ester intermediate (Impurity F) from the hydrolysis product (Impurity C) is the primary chromatographic hurdle.[1][2]

The Solution: This protocol details a Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) method.[1][2] We utilize Tetrabutylammonium Bromide (TBAB) as a chaotic agent to improve the peak shape of the amine moiety and enhance selectivity between the zwitterionic Benazeprilat and the cationic Impurity F.[1][2]

Method Development Strategy (The "Why")

Stationary Phase Selection

While standard C18 columns are ubiquitous, the separation of polar amine fragments (Impurity F) requires a column with high carbon loading and robust end-capping to minimize silanol interactions.[1][2]

-

Selected Phase: L1 (C18) with high surface area (>300 m²/g).[1][2]

-

Rationale: The high surface area provides sufficient retentive power for the small, polar Impurity F, preventing it from eluting in the void volume.[1][2]

Mobile Phase Chemistry

-

Buffer (Chaotropic Agent): Tetrabutylammonium hydrogen sulfate or Bromide (TBAB).[1][2]

-

pH Control (3.0 ± 0.1):

Experimental Protocol

Instrumentation & Reagents

-

System: HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters Alliance).

-

Reagents: HPLC Grade Methanol, Acetonitrile, Tetrabutylammonium Bromide (TBAB), Glacial Acetic Acid.[1][2]

Chromatographic Conditions

| Parameter | Specification | Note |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Recommended: Waters Symmetry C18 or equivalent |